Beta-Amyloid (9-27)
Description
Properties
Molecular Weight |
2176.4 |
|---|---|
sequence |
GYEVHHQKLVFFAEDVGSN |
Origin of Product |
United States |
Structural Conformations and Biophysical Dynamics of Beta Amyloid 9 27
Conformational Analysis of Beta-Amyloid (9-27) in Soluble States
In aqueous solution under physiological conditions, Beta-Amyloid (9-27) predominantly exists in a disordered or random coil conformation. This lack of a stable, folded structure is a key characteristic of this peptide fragment and distinguishes it from the aggregation-prone longer forms of Beta-Amyloid.
Role of Secondary Structures in Beta-Amyloid (9-27) Aggregation Initiation
The intrinsic conformational landscape of Beta-Amyloid (9-27) is dominated by random coil and disordered structures, with some studies suggesting the presence of transient turn-like features. Crucially, this fragment does not exhibit a significant population of β-sheet secondary structure in its soluble, monomeric state. The inability to adopt a stable β-sheet conformation is a primary reason for its non-amyloidogenic nature. The initiation of amyloid aggregation is fundamentally linked to a conformational change from a soluble state to a β-sheet-rich structure, which then serves as a template for further monomer addition. As Aβ(9-27) does not spontaneously undergo this transition, it does not initiate the aggregation cascade.
Spectroscopic Investigations of Beta-Amyloid (9-27) Structural Transitions
Spectroscopic techniques are pivotal in elucidating the conformational properties of peptides like Beta-Amyloid (9-27). Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful tools for characterizing its secondary structure and dynamics in solution.
Circular Dichroism (CD) Spectroscopy: CD spectra of Aβ(9-27) in aqueous buffers typically display a strong negative band around 200 nm, which is characteristic of a random coil conformation. This indicates a lack of significant α-helical or β-sheet content under these conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional and two-dimensional NMR studies provide residue-specific information about the peptide's structure and dynamics. For Aβ(9-27), NMR chemical shifts are generally consistent with those of a disordered peptide. Analysis of nuclear Overhauser effects (NOEs) typically reveals a lack of long-range contacts, further confirming the absence of a stable tertiary structure.
The following table summarizes typical spectroscopic data for Beta-Amyloid (9-27) in a soluble state:
| Spectroscopic Technique | Key Findings for Beta-Amyloid (9-27) | Interpretation |
| Circular Dichroism (CD) | Minimum at ~200 nm | Predominantly random coil conformation |
| NMR Spectroscopy | Chemical shifts consistent with disordered peptides; lack of long-range NOEs | No stable secondary or tertiary structure |
Beta Amyloid 9 27 in Amyloid Aggregation and Fibrillogenesis Models
Mechanisms of Beta-Amyloid (9-27) Self-Assembly and Nucleation
The self-assembly of amyloid peptides is a complex process generally understood to follow a nucleation-dependent polymerization model. researchgate.netresearchgate.net This process involves monomers overcoming an initial energy barrier to form a stable nucleus, which then rapidly elongates.
Primary Nucleation Kinetics Involving Beta-Amyloid (9-27)
Primary nucleation is the initial, and often slowest, phase where soluble monomers associate to form a thermodynamically stable nucleus. mdpi.com This process is highly concentration-dependent. researchgate.net Specific kinetic data, such as the rate constants or the critical nucleus size for the Aβ(9-27) fragment, are not documented in the available literature. However, the presence of the Val24-Asn27 turn region suggests that this fragment contains a sequence that could potentially facilitate nucleation. nih.gov The formation of a salt bridge between Asp23 and Lys28, which stabilizes this turn, is considered an important factor in the oligomerization of the full-length Aβ peptide. nih.gov
Elongation Dynamics of Beta-Amyloid (9-27) Aggregates
Following nucleation, the elongation phase involves the sequential addition of monomers to the ends of existing nuclei or fibrils. researchgate.net This process is typically much faster than primary nucleation. There is no specific research detailing the elongation dynamics or rate constants for Aβ(9-27) aggregates.
Contribution of Beta-Amyloid (9-27) to Protofibril and Fibril Formation
Protofibrils are soluble, intermediate aggregates that form during the aggregation process and are precursors to mature, insoluble fibrils. mdpi.com Structurally, they are elongated structures that eventually associate to form the final fibril. A molecular dynamics simulation study utilized a model of an Aβ(9-40) protofilament, which inherently includes the 9-27 sequence. acs.org This study highlighted the U-shaped architecture of each peptide within the protofibril, stabilized by hydrogen bonds. acs.org However, the specific contribution or structural role of the isolated Aβ(9-27) fragment in forming such structures has not been experimentally determined.
Modulation of Beta-Amyloid (9-27) Aggregation by Molecular Crowding in Vitro
Molecular crowding, the presence of high concentrations of macromolecules in a solution, can significantly affect protein aggregation kinetics, often by favoring more compact, aggregated states due to excluded volume effects. mdpi.commdpi.com Studies on full-length Aβ and other amyloidogenic proteins show that crowding can accelerate both nucleation and fibril growth rates. mdpi.commdpi.com However, no studies were found that specifically investigate the impact of molecular crowding on the aggregation of the Aβ(9-27) fragment.
Investigating Structural Polymorphism of Beta-Amyloid (9-27) Aggregates
Amyloid fibrils are known to be polymorphic, meaning they can form multiple, distinct, self-propagating structures from the same peptide sequence. plos.orgbiorxiv.orgpnas.org These structural variations can arise from differences in the number and arrangement of protofilaments, as well as the conformation of the peptide within the protofilament. biorxiv.org While extensive research has characterized the polymorphism of Aβ40 and Aβ42 fibrils, there is no available data on the structural polymorphism of aggregates formed specifically from the Aβ(9-27) peptide.
Molecular Interactions and Biochemical Pathways Involving Beta Amyloid 9 27
Interactions of Beta-Amyloid (9-27) with Lipid Bilayers and Model Membranes
Atomistic molecular dynamics simulations of Aβ fibrillar oligomers that include the 9-27 sequence (specifically Aβ9–40) provide insight into the initial steps of membrane interaction nih.gov. The process is characterized by a sequence of electrostatic and hydrophobic events that can alter both the peptide's structure and the membrane's integrity nih.govmdpi.com.
Beta-Amyloid (9-27) Binding to Membrane Surfaces
The primary driving force for the initial contact between Aβ fragments containing the 9-27 sequence and lipid membranes is electrostatic interaction nih.gov. Molecular dynamics simulations show that Aβ peptides are first subject to strong electrostatic attractions with the lipid headgroups nih.gov. This binding is particularly influenced by the presence of negatively charged lipids, which can create a surface potential that attracts the peptide ox.ac.ukfrontiersin.org. This electrostatic engagement is a critical first step that facilitates subsequent, more disruptive interactions nih.gov.
Insertion Mechanisms of Beta-Amyloid (9-27) into Lipid Environments
Following the initial electrostatic binding to the membrane surface, the hydrophobic domains of the Aβ peptide, including the central core contained within the 9-27 fragment, engage in hydrophobic interactions with the lipid tails nih.gov. This secondary mechanism can lead to the partial insertion of the peptide into the hydrophobic region of the lipid membrane nih.govnih.gov. This insertion can cause a significant disruption of the peptide's β-sheet structure and alter the local membrane environment nih.govnih.gov. Some models suggest this insertion is a key step in the formation of pores or channels that disrupt cellular homeostasis mdpi.comnih.gov.
Effects of Membrane Composition on Beta-Amyloid (9-27) Interactions
The composition of the lipid bilayer significantly modulates its interaction with Aβ peptides plos.org. The presence of specific lipids can either accelerate or inhibit aggregation acs.org. For instance, membranes containing ganglioside GM1 show a high affinity for Aβ, promoting binding and interaction biorxiv.org. Conversely, negatively charged lipid headgroups, while promoting initial electrostatic binding, can also influence the conformation of the inserted peptide ox.ac.ukfrontiersin.org. Studies on Aβ(1-40) show that acidic lipids can stabilize the inserted C-terminal part in an α-helical conformation via an electrostatic anchor, preventing its release ox.ac.uk. The presence of cholesterol is also a critical factor, as it can influence the partitioning of Aβ's precursor protein into lipid rafts, where Aβ is generated, and may also directly interact with Aβ fragments frontiersin.orgnih.gov.
Beta-Amyloid (9-27) Interactions with Other Beta-Amyloid Fragments
Specific research detailing the direct interaction of the isolated Beta-Amyloid (9-27) fragment with other Aβ fragments is limited. However, studies on cross-amyloid interactions have identified "hot regions" within the Aβ sequence that mediate both self-association and hetero-association. Notably, the segments Aβ(19–22) and Aβ(27–32) have been identified as key interfaces in the cross-interaction between Aβ and Islet Amyloid Polypeptide (IAPP) frontiersin.org. These regions, which are part of or immediately adjacent to the Aβ(9-27) fragment, are also implicated in the self-interaction of Aβ, suggesting they are critical for aggregation processes frontiersin.org.
Complex Formation of Beta-Amyloid (9-27) with Cellular Proteins and Chaperones
The Aβ(9-27) sequence and its overlapping fragments are involved in direct binding with several proteins, which can modulate Aβ aggregation and toxicity.
Direct Binding Studies with Specific Protein Partners
Direct binding studies have identified several proteins that interact with the region encompassed by Aβ(9-27).
Transthyretin (TTR): Saturation Transfer Difference (STD) NMR spectroscopy has been used to study the interaction between TTR and various Aβ fragments acs.org. These studies revealed a specific interaction with the Aβ(12–28) peptide, identifying it as the essential recognition element of Aβ for TTR acs.org. This binding is thought to be part of a protective mechanism, as TTR can bind Aβ monomers and oligomers, preventing their aggregation and reducing toxicity acs.org.
Prion Protein (PrP): The N-terminal domain of the Prion Protein has been found to strongly bind Aβ oligomers, mitigating their toxicity nih.gov. This interaction involves positively charged residues within the PrP fragment 23-31, which overlaps with the C-terminal portion of the Aβ(9-27) sequence nih.gov.
Islet Amyloid Polypeptide (IAPP): As mentioned previously, IAPP interacts with Aβ through specific "hot regions," including Aβ(19–22) and Aβ(27–32) frontiersin.org. This cross-interaction is competitive with the self-aggregation of both peptides and can reciprocally regulate their cytotoxicity frontiersin.orgnih.gov.
Antibodies: Immunization studies have shown that antibodies targeting N-terminal fragments of Aβ, such as Aβ(3–9) and Aβ(5–11), are capable of binding to amyloid plaques and reducing amyloid burden pnas.org. This demonstrates a direct binding interaction between these proteins (antibodies) and the N-terminal region of the Aβ(9-27) fragment pnas.org.
| Interacting Protein | Aβ Fragment Studied | Key Research Finding | Source(s) |
| Transthyretin (TTR) | Aβ(12-28) | Identified as the essential recognition element for TTR binding, which inhibits Aβ aggregation. | acs.org |
| Prion Protein (PrP) | Aβ oligomers | The PrP fragment (23-31) binds to Aβ oligomers, suggesting an interaction site overlapping with Aβ(9-27). | nih.gov |
| Islet Amyloid Polypeptide (IAPP) | Aβ(19-22), Aβ(27-32) | These "hot regions" within Aβ mediate cross-seeding and interaction with IAPP. | frontiersin.org |
| Monoclonal/Polyclonal Antibodies | Aβ(3-9), Aβ(5-11) | Antibodies targeting these N-terminal epitopes bind plaques and can reduce amyloid pathology. | pnas.org |
Influence on Protein-Protein Interaction Networks
Beta-amyloid (Aβ) peptides, including the (9-27) fragment, are known to interact with a variety of proteins, influencing complex cellular networks. While much of the research has focused on the full-length Aβ peptides, the interactions involving smaller fragments are also critical to understanding their biological roles. The amyloid precursor protein (APP), from which Aβ is derived, interacts with numerous proteins, and its cleavage into different fragments can modulate these interaction networks. wikipedia.orggenecards.org
Proteins co-deposited with amyloid plaques in Alzheimer's disease (AD) provide insight into the protein-protein interactions that may be influenced by Aβ fragments. mdpi.com A study of the interactome of proteins found on amyloid plaques revealed a network of 513 proteins that interact with 12 co-deposited proteins. mdpi.com This highlights the complexity of the interaction landscape.
Furthermore, network analysis of differentially expressed proteins in AD brains suggests an integrated regulation through APP and microtubule-associated protein tau (MAPT), creating hubs associated with neurological symptoms and cellular morphology. goettingen-research-online.de These analyses reveal that Aβ and its fragments can influence signaling cascades related to neuronal degeneration, cell death, and molecular transport. goettingen-research-online.de The interplay between Aβ and tau, for instance, is thought to enhance the nucleation and propagation of proteopathic seeds, underscoring the importance of protein interaction mechanisms in neurodegenerative diseases. plos.org
Role of Beta-Amyloid (9-27) in Cellular Signaling Pathways in Vitro Models
Beta-amyloid peptides are recognized as significant modulators of various cellular signaling pathways, and even truncated fragments can exert biological effects. nih.gov In vitro studies using neuronal cell cultures have been instrumental in dissecting the specific impacts of Aβ on cellular function. These peptides can trigger a cascade of downstream effects by interacting with cell surface receptors, ultimately affecting gene expression, cell metabolism, and survival. nih.gov
Impact on Intracellular Calcium Homeostasis
Aβ peptides are known to disrupt intracellular calcium homeostasis, a critical aspect of neuronal function. utdallas.edunih.gov This disruption is considered a key mechanism of Aβ-induced neurotoxicity. utdallas.edu Exogenously applied Aβ peptides have been shown to increase cytosolic calcium levels. utdallas.edu This elevation can result from the formation of calcium-permeable pores in the cell membrane or through the generation of reactive oxygen species that impair the function of ion-motive ATPases. utdallas.edu
The dysregulation of calcium can be triggered by the release of calcium from internal stores, such as the endoplasmic reticulum, or by influx through plasma membrane channels. utdallas.eduplos.org Evidence suggests that Aβ can directly affect the production of inositol (B14025) triphosphate (IP3) and influence calcium-induced calcium release through ryanodine (B192298) receptors (RyRs). plos.org Mathematical models have been developed to simulate the effects of Aβ on intracellular calcium patterns, showing that Aβ can increase aberrant calcium signals. plos.org This sustained disruption of calcium regulation can lead to neuronal apoptosis. plos.org
Table 1: Investigated Effects of Beta-Amyloid on Intracellular Calcium Homeostasis
| Experimental Model | Aβ Species | Observed Effect on Calcium Homeostasis | Reference |
| Cultured Neurons | Aggregated Aβ | Increased basal intracellular calcium levels | utdallas.edu |
| Mathematical Model | Aβ | Increased regions of mixed-mode oscillations | plos.org |
| Neuronal Cultures | Aβ Oligomers | Increased release of Ca2+ from the Endoplasmic Reticulum | plos.org |
| Cultured Neurons | Aβ Peptides | Increased cytosolic calcium | utdallas.edu |
Modulation of Synaptic Function in Neuronal Cultures
Aβ peptides are significant modulators of synaptic plasticity, with effects that can range from physiological regulation to pathological disruption. nih.gov In vitro studies on neuronal cultures have demonstrated that Aβ can depress excitatory synaptic transmission. nih.govjneurosci.org This is achieved in part by altering the levels and function of key glutamate (B1630785) receptors, such as NMDA and AMPA receptors, at the neuronal plasma membrane. nih.govfrontiersin.org
Specifically, Aβ oligomers can lead to an accumulation of extracellular glutamate by impairing its uptake by astrocytes, which contributes to synaptic toxicity. frontiersin.org Furthermore, Aβ can trigger the internalization of NMDA and AMPA receptors, thereby inhibiting synaptic transmission mediated by these receptors. frontiersin.org Studies have shown that Aβ can preferentially bind to neurons expressing specific NMDA receptor subunits. frontiersin.org The modulation of synaptic function by Aβ is a complex process that is dependent on the concentration and aggregation state of the peptide. nih.gov
Table 2: Research Findings on Beta-Amyloid's Modulation of Synaptic Function in Neuronal Cultures
| Experimental System | Aβ Form | Key Finding | Reference |
| Organotypic hippocampal slices | Aβ peptides | Depressed excitatory transmission through AMPA and NMDA receptors | nih.gov |
| Primary neuronal cultures | Endogenous Aβ | Inhibition of production led to neuronal cell death | nih.gov |
| Cortical neurons | Aβ oligomers | Promoted endocytosis of NMDARs | nih.gov |
| Hippocampal neurons | Aβ monomers | Likely mediates the effect on synapse formation | jneurosci.org |
Effects on Protein Degradation Systems (e.g., Ubiquitin-Proteasome, Lysosomal)
The ubiquitin-proteasome system (UPS) and the lysosomal pathway are two major systems for protein degradation, and their dysfunction is implicated in neurodegenerative diseases. aging-us.comnih.gov Aβ peptides have been shown to interact with and inhibit the activity of the UPS. aging-us.comnih.govbiorxiv.org Specifically, Aβ can inhibit the chymotrypsin-like activity of the proteasome. aging-us.com This inhibition can lead to the accumulation of misfolded and damaged proteins, contributing to cellular toxicity. frontiersin.org
Research has identified that Aβ peptides can specifically target components of the Arg/N-end rule pathway, a part of the UPS, by inhibiting the enzyme arginyltransferase (Ate1). aging-us.com This inhibition impairs the degradation of pro-apoptotic protein fragments, leading to increased apoptosis. aging-us.com
The lysosomal system is also affected by Aβ. researchgate.netlife-science-alliance.org After being taken up by endocytosis, Aβ is transported to lysosomes for degradation. researchgate.netbiorxiv.org However, some Aβ fragments can form channels in the lysosomal membrane, leading to its permeabilization. biorxiv.org This can result in the inactivation of lysosomal enzymes and the leakage of cathepsins into the cytoplasm, which can trigger cell death. researchgate.netbiorxiv.org Furthermore, the aggregation of Aβ can impair the autophagy-lysosomal pathway by sequestering key proteins involved in protein trafficking to lysosomes, such as the AP-3 adaptor complex. life-science-alliance.org The resistance of Aβ fibrils to degradation by lysosomal proteases can also contribute to lysosomal dysfunction. nih.gov
Table 3: Detailed Findings on Beta-Amyloid's Effects on Protein Degradation Systems
| Degradation System | Aβ Species | Experimental Model | Observed Effect | Reference |
| Ubiquitin-Proteasome System | Aβ peptides | In vitro | Inhibition of the Arg/N-end rule pathway proteolytic activity | aging-us.com |
| Ubiquitin-Proteasome System | Oligomeric Aβ42 | Purified human 20S proteasomes | Inhibition of proteasome activity | biorxiv.org |
| Lysosomal Pathway | Beta protein aggregates | Primary neurons | Impaired autophagy-lysosomal pathway | life-science-alliance.org |
| Lysosomal Pathway | Aβ fibrils | In vitro digestion assays | Resistance to degradation by cathepsins | nih.gov |
Epitope Mapping and Antibody Binding Characterization of Beta-Amyloid (9-27)
The characterization of antibody binding to Aβ peptides is crucial for the development of immunotherapies. Epitope mapping studies aim to identify the specific regions of the Aβ peptide that are recognized by antibodies.
Identification of Immunogenic Regions within Beta-Amyloid (9-27)
Epitope mapping studies have revealed that the N-terminal region of Aβ is a primary target for antibody binding and subsequent therapeutic effects. pnas.org Studies have shown that antibodies directed against epitopes within the N-terminal 11 amino acids of Aβ are effective in triggering plaque clearance. pnas.org For instance, immunization with peptides corresponding to Aβ1-5, Aβ3-9, and Aβ5-11 significantly reduced amyloid burden in mouse models. pnas.org
More detailed analyses using overlapping peptides have been employed to precisely map the binding sites of various monoclonal and polyclonal antibodies. pnas.org These studies have confirmed that antibodies with high efficacy in preclinical models often target the N-terminal region of Aβ. pnas.org In contrast, antibodies targeting the central region of Aβ, such as Aβ15-24, have shown little to no effect on plaque burden or neuritic pathology. pnas.org An immunoinformatics analysis has also identified potential immunogenic cores within the Aβ sequence, such as the 675FRHDSGY681 region of the amyloid precursor protein. researchgate.net
Table 4: Immunogenic Regions Identified within Beta-Amyloid
| Aβ Region | Antibody Type | Key Finding | Reference |
| Aβ1–11 | Monoclonal and Polyclonal | Epitopes within this region are critical for plaque clearance. | pnas.org |
| Aβ1–5 | Polyclonal | Immunization significantly reduced amyloid burden. | pnas.org |
| Aβ3–9 | Polyclonal | Immunization significantly reduced amyloid burden and neuritic pathology. | pnas.org |
| Aβ5–11 | Polyclonal | Immunization significantly reduced amyloid burden and neuritic pathology. | pnas.org |
| Aβ4–11 and Aβ5–12 | Polyclonal | Recognized by a significant proportion of IgGs in a vaccine study. | oup.com |
Following a comprehensive search for scientific literature pertaining specifically to the chemical compound “Beta-Amyloid (9-27),” it has been determined that there is insufficient available data in the public domain to generate a thorough and scientifically accurate article based on the provided outline.
The search results consistently yield information on other, more extensively studied fragments of the amyloid-beta peptide, such as Aβ(1-40), Aβ(1-42), and the neurotoxic fragment Aβ(25-35). However, specific preclinical data on Beta-Amyloid (9-27) concerning its effects on primary neuronal cultures, glial cell responses, or its neurotoxicity in cell lines like SH-SY5Y is not present in the accessed resources.
Therefore, generating content for the following sections and subsections as requested would not meet the required standards of scientific accuracy and would fall outside the scope of existing research found in the search results:
Neurobiological Effects of Beta Amyloid 9 27 in Preclinical Models
In Vitro Studies of Beta-Amyloid (9-27) Neurotoxicity in Cell Lines (e.g., SH-SY5Y)
To ensure the integrity and factual accuracy of the information provided, this article cannot be generated at this time. Extrapolating findings from other amyloid-beta fragments to Beta-Amyloid (9-27) would be scientifically unfounded. Further primary research is required to elucidate the specific neurobiological effects of the Beta-Amyloid (9-27) fragment.
Apoptotic Pathways Triggered by Beta-Amyloid (9-27)
There is currently no specific data available in published preclinical studies that detail the apoptotic pathways triggered exclusively by the Beta-Amyloid (9-27) fragment.
Oxidative Stress Induction by Beta-Amyloid (9-27) Aggregates
Specific research findings and data on the induction of oxidative stress by aggregates of the Beta-Amyloid (9-27) fragment in preclinical models are not present in the current scientific literature.
Methodological Approaches for Investigating Beta Amyloid 9 27
Design and Synthesis of Beta-Amyloid (9-27) Peptides for Research
The synthesis of Aβ peptides, including the (9-27) fragment, is primarily achieved through chemical methods, most notably the 9-fluorenylmethoxycarbonyl (Fmoc)/tert-butyl (tBu) solid-phase peptide synthesis (SPPS). frontiersin.org This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. frontiersin.orgacs.org Challenges in synthesizing Aβ peptides often arise from on-resin aggregation, which can hinder the accessibility of the N-terminus for subsequent amino acid coupling, leading to truncated sequences or low yields. frontiersin.org To mitigate this, strategies such as microwave-assisted SPPS have been employed to improve synthesis efficiency. frontiersin.org
Purification of the synthesized peptide is a critical step. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a standard method for purifying Aβ peptides. frontiersin.orgmdpi.com The choice of solvents and gradients is crucial for achieving high purity. For instance, a linear gradient of acetonitrile (B52724) in 0.1% trifluoroacetic acid (TFA) in water is a common mobile phase system. frontiersin.org Characterization of the purified peptide is then performed using techniques like matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) and electrospray ionization mass spectrometry (ESI-MS) to confirm the correct molecular weight of the Aβ(9-27) peptide. frontiersin.org
A significant challenge in studying Aβ peptides is their propensity to aggregate, which can complicate experimental results. To obtain monomeric and aggregate-free solutions for biophysical and cellular assays, various solubilization strategies are employed. A common method involves the use of fluorinated organic solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP). peerj.comaip.org However, studies have shown that HFIP pretreatment may not be fully effective and can sometimes leave behind oligomeric and aggregated species. peerj.com
An alternative and often more effective method is treatment with a strong alkali, such as ammonium (B1175870) hydroxide (B78521) (NH₄OH). frontiersin.orgpeerj.com This approach has been demonstrated to produce a more homogenous and largely monomeric solution of Aβ peptides. peerj.com The resulting aggregate-free solution provides a more consistent starting material for subsequent experiments. peerj.com Another strategy to improve solubility involves the incorporation of solubilizing tags, such as oligo(ethylene) glycol (OEG), which can be attached to the peptide sequence. frontiersin.org
| Strategy | Description | Key Advantages |
| HFIP Treatment | Dissolving the peptide in 1,1,1,3,3,3-hexafluoro-2-propanol followed by removal of the solvent. | Commonly used and established protocol. |
| Ammonium Hydroxide Treatment | Reconstituting the peptide in a dilute solution of ammonium hydroxide. | Produces a more homogenous and monomeric solution compared to HFIP. peerj.com |
| Solubilizing Tags | Covalent attachment of hydrophilic molecules like oligo(ethylene) glycol (OEG) to the peptide. | Enhances the intrinsic solubility of the hydrophobic peptide. frontiersin.org |
Biophysical Techniques for Characterizing Beta-Amyloid (9-27) Aggregation States
A variety of biophysical techniques are utilized to characterize the aggregation process of Aβ(9-27) from monomers to larger fibrillar structures. nih.govnih.gov These methods provide insights into the kinetics of aggregation, the morphology of the aggregates, and the conformational changes the peptide undergoes.
The Thioflavin T (ThT) fluorescence assay is a widely used method to monitor the kinetics of amyloid fibril formation in real-time. scispace.commdpi.comnih.gov ThT is a benzothiazole (B30560) dye that exhibits a significant increase in fluorescence quantum yield upon binding to the cross-β-sheet structure of amyloid fibrils. scispace.commdpi.com The fluorescence intensity, typically measured with excitation around 440-450 nm and emission around 482-490 nm, is proportional to the amount of fibrillar aggregates. scispace.comnih.govroyalsocietypublishing.org This allows for the quantitative analysis of fibrillization kinetics, including the lag phase, elongation rate, and final plateau phase. aip.org It is important to note that the presence of certain exogenous compounds can interfere with ThT fluorescence, potentially biasing the results. scispace.com
Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) are powerful imaging techniques used to visualize the morphology of Aβ aggregates. nih.govpnas.orgnih.gov TEM provides high-resolution, two-dimensional images of negatively stained or cryo-preserved samples, revealing the ultrastructure of fibrils, protofilaments, and oligomers. nih.govresearchgate.netbiorxiv.org AFM, on the other hand, can image samples in both air and liquid environments, providing three-dimensional topographical information about the height and shape of aggregates, such as spherical oligomers and mature fibrils. pnas.orgmdpi.com These techniques are essential for correlating the aggregation state with biophysical and cellular effects. nih.gov
Circular Dichroism (CD) spectroscopy is a valuable tool for analyzing the secondary structure of peptides in solution. nbrc.ac.inresearchgate.netnih.gov The CD spectrum of a peptide in the far-UV region (190-250 nm) can reveal the proportions of α-helix, β-sheet, and random coil conformations. nih.govnih.gov Time-dependent CD measurements can track the conformational transition from a predominantly random coil or α-helical state to a β-sheet-rich structure, which is characteristic of amyloid fibril formation. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy provides atomic-resolution structural information about Aβ peptides in solution. nih.govnbrc.ac.inmdpi.com Multidimensional NMR experiments can be used to determine the three-dimensional structure of monomeric or small oligomeric Aβ species. nbrc.ac.inmdpi.com NMR can also identify the specific residues involved in the conformational changes that occur during aggregation. nih.govnih.gov
| Technique | Information Provided |
| Thioflavin-T (ThT) Assay | Kinetics of fibril formation. scispace.comnih.gov |
| Transmission Electron Microscopy (TEM) | High-resolution 2D images of aggregate morphology. nih.govbiorxiv.org |
| Atomic Force Microscopy (AFM) | 3D topographical images of aggregate morphology. pnas.orgmdpi.com |
| Circular Dichroism (CD) Spectroscopy | Secondary structure content (α-helix, β-sheet, random coil). nbrc.ac.innih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Atomic-resolution 3D structure and conformational dynamics. nih.govnbrc.ac.in |
Cellular Assays for Assessing Beta-Amyloid (9-27) Induced Dysregulation
To understand the biological consequences of Aβ(9-27) aggregation, various cellular assays are employed. These assays assess the impact of the peptide on cell viability, mitochondrial function, and other cellular processes. mdpi.comacs.org Cell lines such as the human neuroblastoma SH-SY5Y and PC12 cells are commonly used models in these studies. plos.orgfrontiersin.org
Common endpoints measured in these assays include:
Cell Viability: Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are used to quantify cell metabolic activity, which is an indicator of cell viability. acs.orgfrontiersin.org
Lactate (B86563) Dehydrogenase (LDH) Release: The release of LDH from cells into the culture medium is a marker of cell membrane damage and cytotoxicity. frontiersin.orginnoprot.com
Reactive Oxygen Species (ROS) Production: The generation of ROS, a marker of oxidative stress, can be measured using fluorescent probes. mdpi.comacs.org
Mitochondrial Dysfunction: Changes in mitochondrial membrane potential and mitochondrial swelling can be assessed to determine the impact on mitochondrial health. mdpi.com
Apoptosis: The induction of programmed cell death can be evaluated by measuring the activation of caspases or by using flow cytometry. frontiersin.orginnoprot.com
These cellular assays are crucial for linking the biophysical properties of Aβ(9-27) aggregates to their potential pathological effects. diva-portal.org
Viability and Metabolic Activity Assays
The impact of beta-amyloid (Aβ) fragments on cellular health is a cornerstone of research into their physiological and pathological roles. To quantify the effects of Aβ(9-27), researchers employ a variety of viability and metabolic activity assays. These techniques provide critical data on how this specific peptide fragment affects cell survival and function.
Commonly used assays include the MTT, Neutral Red, and LDH assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. pnas.orgcas.cz Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. pnas.orgmdpi.com The amount of formazan produced, which can be quantified by spectrophotometry, is proportional to the number of living cells. pnas.orgcas.cz However, it's noted that Aβ can sometimes interfere with MTT reduction, potentially leading to misinterpretation, thus necessitating complementary assays. mdpi.comspandidos-publications.com
The Neutral Red Uptake (NRU) assay is another method to assess cell viability. tubitak.gov.trresearchgate.net This assay is based on the ability of viable cells to incorporate and bind the neutral red dye within their lysosomes. tubitak.gov.trresearchgate.netbioline.org.br The amount of dye taken up by the cells is proportional to the number of viable cells in the culture. tubitak.gov.trbioline.org.br This method provides a quantitative measure of cytotoxicity by assessing membrane integrity and lysosomal function. researchgate.net
The Lactate Dehydrogenase (LDH) assay quantifies cell death by measuring the activity of LDH released from damaged cells into the culture medium. nih.govplos.orgresearchgate.net LDH is a stable cytoplasmic enzyme that is released upon cell lysis. nih.govplos.org An increase in LDH activity in the supernatant is indicative of compromised cell membrane integrity and cytotoxicity. nih.govresearchgate.net This assay is often used to complement viability assays like MTT, as it directly measures cell death rather than metabolic activity. nih.gov
Table 1: Comparison of Common Viability and Metabolic Activity Assays
| Assay | Principle | Measured Parameter | Interpretation |
|---|---|---|---|
| MTT Assay | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells. pnas.orgmdpi.com | Formation of colored formazan product. pnas.org | Increased absorbance indicates higher metabolic activity and cell viability. pnas.org |
| Neutral Red Uptake (NRU) Assay | Incorporation and accumulation of neutral red dye in the lysosomes of viable cells. tubitak.gov.trresearchgate.net | Amount of extracted dye from lysosomes. tubitak.gov.tr | Higher absorbance of extracted dye correlates with a greater number of viable cells. tubitak.gov.tr |
| LDH Assay | Measurement of lactate dehydrogenase (LDH) enzyme activity released from damaged cells. nih.govplos.org | LDH activity in the cell culture supernatant. plos.org | Increased LDH activity indicates loss of cell membrane integrity and cytotoxicity. nih.gov |
Calcium Imaging Techniques
Disruption of intracellular calcium (Ca2+) homeostasis is a significant factor in amyloid-beta's effects on neuronal function. probiologists.complos.org Investigating the influence of Aβ(9-27) on calcium signaling is crucial for understanding its specific role. Calcium imaging techniques allow for real-time visualization and measurement of intracellular Ca2+ concentrations in living cells.
A primary method for this is the use of fluorescent Ca2+ indicators, such as Fura-2 acetoxymethyl ester (Fura-2 AM) . plos.orghellobio.comnaver.com Fura-2 AM is a cell-permeant dye that, once inside the cell, is cleaved by esterases into its active form, Fura-2. plos.orghellobio.com Fura-2 is a ratiometric indicator, meaning its fluorescence emission properties change upon binding to Ca2+. plos.orghellobio.com By exciting the dye at two different wavelengths (typically 340 nm and 380 nm) and measuring the ratio of the fluorescence intensities emitted at 510 nm, researchers can determine the intracellular Ca2+ concentration with high precision. plos.orgnih.gov This technique enables the study of both resting Ca2+ levels and dynamic changes in response to stimuli, including exposure to Aβ peptides. plos.orgnih.gov Studies have shown that Aβ can dysregulate intracellular calcium levels, potentially through the formation of pores in the cell membrane or by affecting cellular receptors. probiologists.complos.org
Advanced imaging techniques like two-photon microscopy are often combined with calcium imaging to study these effects in more complex systems, such as brain slices from animal models. nih.govuzh.ch This allows for the investigation of Ca2+ signaling in individual neurons in proximity to amyloid plaques, providing a more physiologically relevant context. nih.gov
Table 2: Key Aspects of Fura-2 AM Calcium Imaging
| Feature | Description | Relevance to Aβ(9-27) Research |
|---|---|---|
| Indicator Type | Ratiometric fluorescent dye (Fura-2 AM). hellobio.com | Allows for accurate quantification of intracellular Ca2+ concentrations, minimizing issues with dye loading or cell thickness. plos.org |
| Mechanism | Fura-2 AM enters the cell and is converted to Fura-2, which binds to Ca2+ and exhibits a shift in its excitation spectrum. plos.orghellobio.com | Enables the measurement of both baseline Ca2+ levels and transient fluctuations induced by Aβ(9-27). nih.gov |
| Detection | Fluorescence microscopy with dual-wavelength excitation (340/380 nm) and emission detection (~510 nm). plos.orgnih.gov | Provides real-time visualization of Ca2+ dynamics in single cells or cell populations. nih.gov |
| Application | Used in cultured cells and brain slices to study the effects of Aβ on Ca2+ homeostasis. plos.orgnih.gov | Helps to elucidate the mechanisms by which Aβ(9-27) may disrupt neuronal signaling and contribute to cellular dysfunction. probiologists.complos.org |
Immunocytochemistry for Cellular Markers of Stress and Damage
Immunocytochemistry (ICC) is a powerful technique used to visualize the location and distribution of specific proteins or antigens within cells using antibodies. In the context of Aβ(9-27) research, ICC is employed to detect cellular markers associated with stress and damage, providing insight into the peptide's cytotoxic mechanisms. Aβ peptides are known to induce oxidative stress, which can lead to cellular damage. mdpi.comnih.govfrontiersin.org
A key focus is the detection of markers for oxidative stress . mdpi.comabcam.com Aβ-induced neurotoxicity is often linked to the generation of reactive oxygen species (ROS), which can damage cellular components like lipids, proteins, and DNA. mdpi.comnih.gov ICC can be used to visualize the presence of lipid peroxidation products, such as 4-hydroxynonenal (B163490) (HNE) and acrolein, or to detect increased expression of antioxidant enzymes like superoxide (B77818) dismutase (SOD) as a compensatory response. nih.gov
Another important application of ICC is the visualization of apoptotic markers . Apoptosis, or programmed cell death, can be triggered by Aβ-induced stress. ICC can detect the activation of key proteins in the apoptotic cascade, such as cleaved caspase-3, or changes in the expression of pro-apoptotic proteins like Bax. mdpi.com Furthermore, ICC can be used to identify the upregulation of stress-response proteins, such as heat shock proteins (HSPs), which are part of the cell's protective machinery against protein misfolding and aggregation.
By using fluorescently labeled secondary antibodies (immunofluorescence), researchers can use confocal or fluorescence microscopy to obtain high-resolution images of these markers within cells exposed to Aβ(9-27), often in conjunction with staining for the Aβ peptide itself to study their spatial relationship. mdpi.com
Immunoassay Development for Beta-Amyloid (9-27) Detection and Interaction Studies
Immunoassays are highly sensitive and specific methods for detecting and quantifying molecules, making them invaluable for studying Aβ(9-27). The development of specific immunoassays allows for the precise measurement of this fragment in biological samples and facilitates the investigation of its interactions with other molecules.
The most common immunoassay format is the Enzyme-Linked Immunosorbent Assay (ELISA) . antibodies-online.comdrg-diagnostics.deroche.com A sandwich ELISA for Aβ(9-27) would typically involve a capture antibody that specifically binds to one epitope of the peptide, and a detection antibody, conjugated to an enzyme, that binds to a different epitope. nih.gov The amount of bound enzyme, measured by the conversion of a substrate to a colored or chemiluminescent product, is proportional to the concentration of Aβ(9-27) in the sample. nih.gov Such assays can be developed for various sample types, including cell culture supernatant, cerebrospinal fluid (CSF), and tissue homogenates. antibodies-online.combiocompare.com
These immunoassays are not only crucial for quantification but also for studying molecular interactions. For instance, a competitive immunoassay can be designed to investigate the binding of Aβ(9-27) to other proteins or potential therapeutic agents. frontiersin.org In this format, a known amount of labeled Aβ(9-27) competes with unlabeled Aβ(9-27) (from a sample or as a competitor) for binding to a limited number of capture antibody sites. A lower signal indicates a higher concentration of the unlabeled peptide, which can be adapted to study the displacement of Aβ(9-27) by an interacting partner.
The development of highly specific monoclonal antibodies that recognize the unique epitopes of the Aβ(9-27) fragment is critical for the success of these immunoassays, enabling its differentiation from other Aβ isoforms. nih.gov
Table 3: Immunoassay Formats for Aβ(9-27) Research
| Immunoassay Type | Principle | Primary Application |
|---|---|---|
| Sandwich ELISA | Uses two antibodies (capture and detection) that bind to different sites on the Aβ(9-27) molecule. nih.gov | Quantitative detection of Aβ(9-27) in biological fluids and tissues. nih.govbiocompare.com |
| Competitive ELISA | Aβ(9-27) in the sample competes with a labeled Aβ(9-27) for binding to a limited number of antibody sites. frontiersin.org | Quantification and studying the binding affinity of Aβ(9-27) with other molecules. frontiersin.org |
| Immunoprecipitation-Mass Spectrometry (IP-MS) | Uses an antibody to isolate Aβ(9-27) from a complex mixture, followed by mass spectrometry for detection and quantification. nih.gov | High-specificity detection and quantification, capable of distinguishing different post-translational modifications. nih.gov |
Future Research Directions for Beta Amyloid 9 27
Elucidating the Precise Role of Beta-Amyloid (9-27) within the Full-Length Aβ Peptide Structure and Function
The full-length amyloid-beta precursor protein (APP) is a transmembrane protein whose normal physiological functions are still being fully uncovered, but include roles in synaptic formation and plasticity. wikipedia.orgembopress.org Proteolytic cleavage of APP by β- and γ-secretases results in the generation of Aβ peptides of various lengths, most commonly Aβ(1-40) and Aβ(1-42). wikipedia.orgbohrium.com These peptides are implicated in a range of activities, including potential antimicrobial action, regulation of cholesterol transport, and even acting as a transcription factor. wikipedia.org However, the amyloid cascade hypothesis posits that the aggregation of Aβ is a primary event in AD pathology, leading to the formation of toxic oligomers and plaques. frontiersin.orgnih.gov
The Aβ(9-27) sequence contains several key regions that are believed to be fundamental to the behavior of the full-length peptide. Notably, it includes the central hydrophobic core (CHC), often defined as residues 16-21 (KLVFFA), which is considered a primary site for self-recognition and aggregation initiation. wikipedia.orglmu.edu It also contains histidine residues (His13, His14) that are involved in metal ion coordination, which can modulate Aβ aggregation. acs.org
Future research must aim to dissect the specific contribution of the 9-27 region from the rest of the peptide. While the normal function of Aβ is not definitively known, studies suggest it may play a role in synaptic plasticity. wikipedia.orgfrontiersin.org It is crucial to determine if the Aβ(9-27) fragment alone can modulate synaptic functions or if it requires the context of the full-length peptide. Furthermore, full-length Aβ has been shown to interact with cell-surface receptors, and in some cases, APP itself can act as a receptor for Aβ, mediating its toxicity. frontiersin.org Investigating whether the 9-27 fragment is a primary binding domain for these interactions is a critical path forward. Understanding these specific roles will clarify whether the toxicity of Aβ is driven by properties inherent to this central region or if it emerges from the interplay of multiple domains within the full-length peptide.
| Residue Range within Aβ(9-27) | Key Sequence/Residues | Proposed Function/Importance in Full-Length Aβ | Future Research Question for Aβ(9-27) |
|---|---|---|---|
| 13-14 | His13, His14 | Metal ion (Cu, Zn, Fe) binding and coordination. acs.org | Does Aβ(9-27) independently coordinate with metal ions and influence aggregation? |
| 16-21 | KLVFFA | Central hydrophobic core (CHC); critical for self-recognition and initiating β-sheet formation. lmu.eduacs.org | What is the aggregation propensity of the isolated Aβ(9-27) fragment compared to the full-length peptide? |
| 19-23 | FFAED | Region known to induce β-turns, contributing to the peptide's folding and aggregation. mdpi.com | Can peptides mimicking the Aβ(19-23) sequence modulate the aggregation of Aβ(9-27)? |
| 25-27 | N-K-G | Part of a hinge or loop region that provides flexibility, potentially preceding aggregation. nih.gov | How does the flexibility of this region within the Aβ(9-27) fragment contribute to its structural dynamics? |
High-Resolution Structural Determination of Beta-Amyloid (9-27) Aggregates and Complexes
A major challenge in amyloid research is the determination of high-resolution structures of Aβ aggregates. biorxiv.org Aβ oligomers are notoriously heterogeneous, metastable, and exist in a dynamic equilibrium, making them difficult to study with techniques like X-ray crystallography or cryo-electron microscopy (cryo-EM). biorxiv.orgnih.gov Despite these difficulties, progress has been made in characterizing the structure of full-length Aβ fibrils, often revealing a cross-β structure where β-strands run perpendicular to the fibril axis. nih.gov Solid-state NMR and cryo-EM have shown that fibrils can be polymorphic, meaning they can adopt different structures from the same peptide sequence. nih.govbiorxiv.org
For the Aβ(9-27) fragment, there is a significant knowledge gap regarding its specific structural properties. Future research should prioritize the use of advanced structural biology techniques to characterize Aβ(9-27) at an atomic level.
Solid-State NMR (ssNMR): This technique is powerful for determining the structure of amyloid fibrils in a non-crystalline state. nih.gov Applying ssNMR to Aβ(9-27) fibrils could identify the specific residues participating in the β-sheet core and reveal its packing arrangement.
Cryo-Electron Microscopy (Cryo-EM): Recent advances in cryo-EM have enabled the determination of near-atomic resolution structures of amyloid fibrils from patient brains and those grown in vitro. nih.gov This technique could be used to visualize the morphology of Aβ(9-27) aggregates, determining if they form fibrils, oligomers, or other types of assemblies.
Molecular Dynamics (MD) Simulations: Computational methods like MD simulations can complement experimental data by providing insights into the dynamic process of aggregation. biorxiv.org Simulations of Aβ(9-27) could predict its folding pathways, the stability of its oligomeric forms, and how it interacts with other molecules, such as lipids or inhibitors.
Determining the high-resolution structure of Aβ(9-27) aggregates is essential for understanding its pathogenic potential and for the rational design of targeted therapies.
Development of Novel Inhibitors and Modulators Specifically Targeting Beta-Amyloid (9-27) Interactions or Aggregation
Given that the Aβ(9-27) region contains the critical hydrophobic core (Aβ16-21), it has been a logical target for the development of aggregation inhibitors. lmu.edu Many strategies have focused on designing small molecules or peptide-based inhibitors that interfere with the self-assembly process. acs.orgacs.org
Future development of inhibitors should move towards greater specificity for the Aβ(9-27) region to potentially increase efficacy and reduce off-target effects.
Peptide-Based Inhibitors: These inhibitors are often designed based on the Aβ sequence itself. For instance, peptides containing the KLVFF sequence have been developed to bind to the corresponding region in Aβ and block further aggregation. lmu.eduportlandpress.com A promising future direction is the design of peptides that target larger or different epitopes within the 9-27 region, beyond just the central core. For example, rationally designed pentapeptides based on the Aβ(19-23) fragment have shown potential in inhibiting Aβ42 aggregation. mdpi.com
D-Amino Acid Peptides: Peptides constructed from D-amino acids (the mirror image of the natural L-amino acids) are resistant to degradation by proteases, increasing their stability in a biological environment. portlandpress.com Developing D-peptides that mimic parts of the Aβ(9-27) sequence could lead to more potent and durable inhibitors.
Stapled and Cyclized Peptides: These are peptides that are conformationally constrained into a specific shape (e.g., a helix). This pre-organization can enhance their binding affinity and specificity for their target. Stapled peptides have been designed to target the fibril surface, suggesting this could be a viable strategy for targeting specific conformations of Aβ(9-27) aggregates. researchgate.net
Nanomaterials: Nanoparticles, such as graphene oxide or molybdenum disulfide, have been shown to modulate Aβ aggregation by adsorbing monomers and interfering with fibrillation kinetics. mdpi.comrsc.org Future work could involve functionalizing these nanomaterials with molecules that specifically recognize the Aβ(9-27) sequence to enhance their targeting ability.
| Inhibitor/Modulator Strategy | Mechanism of Action | Rationale for Targeting Aβ(9-27) | Future Research Direction |
|---|---|---|---|
| Peptide-Based Inhibitors (e.g., KLVFF-derived) | Competitively bind to the self-recognition site, blocking monomer addition. lmu.edu | Targets the central hydrophobic core (Aβ16-21) within the 9-27 sequence. | Design peptides targeting adjacent or overlapping epitopes within Aβ(9-27) for enhanced specificity. |
| D-Amino Acid Peptides | Mimic native sequence but are resistant to proteolysis, enhancing stability and bioavailability. portlandpress.com | Provides a more durable inhibitor for the key aggregation-prone region. | Systematic screening of D-peptide libraries based on the Aβ(9-27) sequence. |
| Stapled/Cyclic Peptides | Constrain the peptide into a specific conformation to increase binding affinity and target specificity. researchgate.net | Can be designed to recognize specific secondary structures (e.g., β-turns) within the Aβ(9-27) domain. | Develop cyclopeptides that target the flexible loop or turn regions of Aβ(9-27). |
| Multifunctional Agents | Combine Aβ aggregation inhibition with other functionalities like metal chelation or antioxidant properties. acs.orgresearchgate.net | Targets both the hydrophobic core and the metal-binding histidine residues within Aβ(9-27). | Synthesize molecules that can simultaneously bind to His13/14 and the KLVFF region. |
Integration of Beta-Amyloid (9-27) Research with Systems Biology Approaches to Amyloid Pathology
Systems biology offers a powerful framework for understanding the complex and multifactorial nature of Alzheimer's disease. nih.gov Instead of focusing on a single molecule, it aims to model the intricate network of interactions between genes, proteins, and metabolic pathways that contribute to disease. biorxiv.org Current models of AD pathology often represent Aβ as a single entity, which oversimplifies the reality that numerous Aβ fragments exist, each with potentially distinct biological activities. j-alz.com
A crucial future direction is the development of more sophisticated systems biology models that explicitly incorporate the heterogeneity of Aβ peptides. Research on Aβ(9-27) can provide vital data for building these next-generation models.
Defining the Aβ Fragmentome: The first step is to systematically identify and quantify the various Aβ fragments, including Aβ(9-27), that are present in the brain and biofluids at different stages of AD.
Network-Based Modeling: Once identified, the specific interactions of Aβ(9-27) with other proteins, lipids, and signaling molecules can be mapped. This data can be integrated into network models to predict how Aβ(9-27) influences cellular processes like synaptic transmission, inflammation, and apoptosis. nih.gov
Multi-Omics Integration: Combining data from genomics, proteomics, and metabolomics from AD models can reveal how the presence of specific Aβ fragments correlates with broader molecular changes. biorxiv.org For example, does an increase in Aβ(9-27) levels correlate with specific changes in lipid metabolism or kinase activity?
By integrating detailed information on Aβ(9-27) into a systems biology context, researchers can move beyond a linear view of the amyloid cascade and develop a more holistic understanding of how different Aβ species contribute to the complex pathology of AD. j-alz.com
Exploring Beta-Amyloid (9-27) as a Preclinical Biomarker Target in Advanced Disease Models
The development of reliable biomarkers is essential for the early diagnosis of AD, for monitoring disease progression, and for assessing the efficacy of new treatments. heraldopenaccess.us Current core biomarkers include levels of Aβ42, total tau (t-tau), and phosphorylated tau (p-tau) in the cerebrospinal fluid (CSF), as well as amyloid and tau PET imaging. aginganddisease.orgfrontiersin.org A lower CSF Aβ42/Aβ40 ratio is a well-established indicator of amyloid plaque deposition in the brain. amegroups.org More recently, blood-based biomarkers, including various p-tau species and the plasma Aβ42/Aβ40 ratio, have shown great promise as less invasive diagnostic tools. mdpi.com
However, these markers may not capture the full complexity of APP processing and Aβ metabolism. Exploring specific Aβ fragments like Aβ(9-27) as novel biomarker candidates is a critical area for future research. The rationale is that different proteolytic pathways may be active at different stages of the disease, leading to a unique signature of Aβ fragments.
Future research in this area should focus on several key objectives:
Development of Specific Assays: Highly sensitive and specific immunoassays (like ELISA) or mass spectrometry-based methods must be developed to accurately quantify Aβ(9-27) in human CSF and plasma.
Validation in Preclinical Models: The utility of Aβ(9-27) as a biomarker should first be tested in advanced animal models of AD, such as transgenic rats that develop amyloid pathology. ucl.ac.uk Longitudinal studies in these models can determine if changes in Aβ(9-27) levels correlate with the progression of plaque deposition, neuroinflammation, and cognitive decline.
Longitudinal Human Cohort Studies: Ultimately, the clinical relevance of Aβ(9-27) must be validated in large, longitudinal studies of human subjects. amegroups.org These studies would track cognitively normal individuals over time to see if baseline or changing levels of Aβ(9-27) can predict future cognitive decline or the development of AD pathology as measured by PET imaging.
Identifying a unique biomarker signature that includes fragments like Aβ(9-27) could provide a more nuanced picture of an individual's disease state and may help in stratifying patients for clinical trials.
| Biomarker Study Type | Objective | Methodology | Potential Outcome |
|---|---|---|---|
| Assay Development | To create a reliable method for quantifying Aβ(9-27). | Develop a specific sandwich ELISA or a targeted mass spectrometry panel for Aβ(9-27). | A validated tool for measuring Aβ(9-27) in CSF and plasma samples. |
| Preclinical Model Validation | To correlate Aβ(9-27) levels with AD pathology in vivo. | Measure Aβ(9-27) in CSF/blood of transgenic AD animal models at different ages and correlate with brain amyloid load and cognitive tests. ucl.ac.uk | Establishment of Aβ(9-27) as a marker of disease progression in a controlled setting. |
| Human Longitudinal Studies | To assess the predictive value of Aβ(9-27) for clinical AD. | Quantify Aβ(9-27) in baseline and follow-up samples from large patient cohorts (e.g., ADNI) and correlate with clinical diagnosis and imaging data. amegroups.org | Validation of Aβ(9-27) as a potential early diagnostic or prognostic biomarker for Alzheimer's disease. |
| Comparative Fragment Analysis | To understand the Aβ fragment profile in AD. | Use mass spectrometry to profile a wide range of Aβ fragments in CSF to see if the Aβ(9-27) signature is unique compared to other N- or C-terminally truncated peptides. | A more complete map of APP processing in health and disease, potentially identifying new pathogenic pathways. |
Q & A
Basic Research Questions
Q. What experimental models are recommended for studying Beta-Amyloid (9-27) aggregation kinetics in vitro?
- Methodological Answer : Use in vitro models under controlled pH (5.5–7.4) and temperature (37°C) to mimic physiological conditions. Techniques include:
- Thioflavin-T fluorescence assays to monitor fibril formation.
- Circular dichroism (CD) to track secondary structural changes.
- Atomic force microscopy (AFM) for visualizing aggregation stages.
- Reference SILK (stable isotope labeling kinetic) techniques for dynamic turnover studies .
- Data Table : Comparison of in vitro models
| Model Type | Key Parameters | Advantages | Limitations |
|---|---|---|---|
| Synthetic Aβ(9-27) peptides | pH 7.4, 37°C, agitation | High purity, reproducibility | Lacks cellular interactions |
| Cell-free systems with lipid bilayers | Membrane composition variations | Mimics neuronal membrane interactions | Limited scalability |
Q. How should researchers standardize sample preparation for Beta-Amyloid (9-27) to ensure reproducibility?
- Methodological Answer :
- Use HPLC-purified peptides to minimize batch variability.
- Dissolve peptides in hexafluoroisopropanol (HFIP) to break pre-existing aggregates, followed by lyophilization.
- Validate monomeric states via size-exclusion chromatography (SEC) or dynamic light scattering (DLS) .
Advanced Research Questions
Q. How can contradictions between extracellular plaque deposition and intracellular Beta-Amyloid (9-27) toxicity be resolved?
- Methodological Answer :
- Comparative methodology : Use transgenic mouse models (e.g., APP/PS1) to track intracellular Aβ accumulation via immunofluorescence, while quantifying extracellular plaques via amyloid PET imaging.
- Longitudinal studies : Correlate intracellular Aβ levels with synaptic dysfunction markers (e.g., PSD-95) over time.
- Statistical modeling : Apply pharmacokinetic models to differentiate secretion rates vs. aggregation thresholds .
- Data Table : Key conflicting findings and methodologies
| Study Focus | Key Finding | Methodology | Contradiction Source |
|---|---|---|---|
| Extracellular plaques | Plaques correlate with cognitive decline | Post-mortem histopathology | Overlooks early intracellular toxicity |
| Intracellular Aβ | Reduced secretion precedes pathology | SILK + neuronal cell culture | Challenges amyloid cascade hypothesis |
Q. What emerging techniques improve spatial resolution for studying Beta-Amyloid (9-27) interactions in live neurons?
- Methodological Answer :
- Super-resolution microscopy (e.g., STED or PALM) to visualize Aβ oligomers at sub-50 nm resolution.
- Microfluidic chambers to isolate axonal vs. somatodendritic Aβ trafficking.
- FRET-based biosensors to detect real-time Aβ-membrane interactions .
Q. How can computational models enhance experimental design for Beta-Amyloid (9-27) studies?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Predict aggregation pathways under varying pH or lipid environments.
- Systems biology frameworks : Integrate proteomics data to map Aβ interaction networks (e.g., with apolipoprotein E).
- Validate predictions via cross-linking mass spectrometry (XL-MS) .
Addressing Data Contradictions
Q. What statistical approaches are robust for analyzing conflicting Beta-Amyloid (9-27) datasets?
- Methodological Answer :
- Meta-analysis : Pool data from public repositories (e.g., ADNI) to assess effect sizes across studies.
- Bayesian hierarchical modeling : Account for inter-study variability in Aβ measurement techniques (ELISA vs. MS).
- Sensitivity analysis : Test hypotheses against alternative confounding variables (e.g., APOE genotype) .
Reproducibility and Data Sharing
Q. What minimal metadata should accompany Beta-Amyloid (9-27) datasets for replication?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
